N-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}-4-phenyloxane-4-carboxamide
Description
N-{[1-(Oxolan-3-yl)piperidin-4-yl]methyl}-4-phenyloxane-4-carboxamide is a synthetic compound featuring a hybrid structure of piperidine, oxolane (tetrahydrofuran), and phenyloxane moieties. Its molecular architecture includes:
- A piperidine ring substituted at the 4-position with a methyl group linked to an oxolan-3-yl group.
- A 4-phenyloxane-4-carboxamide core, where the oxane ring is fused with a phenyl group and a carboxamide functional group.
Properties
IUPAC Name |
N-[[1-(oxolan-3-yl)piperidin-4-yl]methyl]-4-phenyloxane-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H32N2O3/c25-21(22(9-14-26-15-10-22)19-4-2-1-3-5-19)23-16-18-6-11-24(12-7-18)20-8-13-27-17-20/h1-5,18,20H,6-17H2,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXVUZDDMXCDYDH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C2(CCOCC2)C3=CC=CC=C3)C4CCOC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-phenyl-N-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)tetrahydro-2H-pyran-4-carboxamide typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Piperidine Ring: This can be achieved through the hydrogenation of pyridine derivatives using catalysts such as cobalt, ruthenium, or nickel.
Introduction of the Tetrahydrofuran Ring: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.
Coupling Reactions: The phenyl group and other substituents are introduced through coupling reactions such as Suzuki-Miyaura coupling, which utilizes palladium catalysts and boron reagents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
4-phenyl-N-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)tetrahydro-2H-pyran-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a metal catalyst.
Substitution: Nucleophilic substitution reactions can occur, particularly at the piperidine and tetrahydrofuran rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Alkyl halides in the presence of a base such as sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
4-phenyl-N-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)tetrahydro-2H-pyran-4-carboxamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a drug candidate due to its complex structure and potential biological activity.
Biology: The compound can be used as a probe to study various biological pathways and interactions.
Industry: It may be used in the development of new materials or as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 4-phenyl-N-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)tetrahydro-2H-pyran-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular signaling pathways . The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects.
Comparison with Similar Compounds
Structural Analogues in Opioid Pharmacology
The compound shares structural motifs with synthetic opioids, particularly fentanyl derivatives and related piperidine-carboxamides (Table 1):
Table 1: Comparison with Opioid Analogs
Key Observations :
Comparison with Antiviral Agents
The oxolane (tetrahydrofuran) moiety is also present in fosamprenavir , a prodrug for the HIV protease inhibitor amprenavir (Table 2):
Table 2: Comparison with Fosamprenavir
Key Observations :
Piperidine-Carboxamide Derivatives
Piperidine-carboxamides are common in CNS-targeting drugs. A notable example is N-(1-benzyl-4-methoxycarbonyl-4-piperidinyl) N-phenylpropanamide (Table 3):
Table 3: Comparison with Piperidine-Carboxamide Derivatives
Key Observations :
- The target compound’s oxolane-piperidine linkage introduces synthetic complexity compared to simpler benzyl or methoxycarbonyl substituents .
Biological Activity
N-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}-4-phenyloxane-4-carboxamide is a synthetic compound that has garnered interest in the pharmaceutical field due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
Structural Features:
- Oxolane Ring : Contributes to the compound's interaction with biological targets.
- Piperidine Moiety : Implicated in various pharmacological activities.
- Phenyl Group : Enhances lipophilicity and may influence receptor binding.
Antitumor Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antitumor properties. For example, a series of derivatives were synthesized and tested for their ability to inhibit tumor cell proliferation. The results showed promising activity against various cancer cell lines, suggesting that this compound could be a candidate for further development as an anticancer agent .
Antimicrobial Properties
The antimicrobial activity of this compound has also been explored. In vitro assays demonstrated that this compound exhibits both antibacterial and antifungal activities. The mechanism of action is believed to involve disruption of microbial cell membranes, leading to cell death. Comparative studies with known antibiotics showed that this compound has a broad spectrum of activity against several pathogenic strains .
The proposed mechanism of action for this compound involves:
- Receptor Modulation : The compound may act as a modulator at specific receptor sites, influencing cellular signaling pathways.
- Cell Cycle Arrest : Evidence suggests that it may induce cell cycle arrest in cancer cells, leading to apoptosis.
- Reactive Oxygen Species (ROS) Generation : Increased ROS levels have been observed in treated cells, which can contribute to cytotoxicity.
Case Study 1: Antitumor Efficacy in Preclinical Models
In a preclinical study, this compound was administered to mice bearing xenograft tumors. The treatment resulted in a statistically significant reduction in tumor volume compared to control groups. Histological analysis revealed increased apoptosis within the tumors, supporting the compound's potential as an antitumor agent.
Case Study 2: Antimicrobial Activity Assessment
A comprehensive antimicrobial susceptibility testing was conducted using clinical isolates of bacteria and fungi. The results indicated that this compound exhibited minimum inhibitory concentrations (MICs) comparable to established antimicrobial agents, highlighting its potential utility in treating infections caused by resistant strains.
Data Summary
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
